[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic piperidine derivative featuring a benzyl ester group, a methyl-substituted carbamic acid moiety, and a 2-amino-acetyl side chain attached to the piperidine ring. Its molecular formula is C₁₇H₂₅N₃O₃, with a molecular weight of 319.4 g/mol (CAS 1353946-79-8) . The compound’s structure combines a piperidine scaffold—common in bioactive molecules—with ester and carbamate functionalities, which are often utilized to modulate pharmacokinetic properties such as solubility and metabolic stability.
Key structural features include:
- Piperidine ring: Provides rigidity and influences receptor binding.
- Methyl-carbamic acid benzyl ester: Enhances lipophilicity and may protect against enzymatic degradation.
This compound has been explored in pharmaceutical research but is currently listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy .
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-19(17(22)23-13-14-7-3-2-4-8-14)12-15-9-5-6-10-20(15)16(21)11-18/h2-4,7-8,15H,5-6,9-13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTAFXJTNAEROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124565 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353946-79-8 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353946-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester , also known by its CAS number 1353957-50-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and possible applications in medicine.
- Molecular Formula : C16H23N3O3
- Molecular Weight : 305.37 g/mol
- Structure : The compound consists of a piperidine ring with an amino-acetyl group and a carbamic acid benzyl ester moiety, which contributes to its biological activity.
The compound acts primarily as an acetyl-CoA carboxylase (ACC) inhibitor , which is significant in metabolic pathways related to fatty acid synthesis. Inhibition of ACC can lead to reduced lipid accumulation and has implications for treating metabolic disorders such as obesity and dyslipidemia .
Pharmacological Effects
- Antimetabolic Activity : The compound has shown effectiveness in reducing lipid synthesis in vitro, particularly in HepG2 liver cells. Studies indicate that it can decrease the incorporation of acetate into fatty acids, suggesting a potential role in managing hyperlipidemia .
- Anti-obesity Effects : In vivo studies have demonstrated that administration of the compound can lead to weight loss in diet-induced obesity models. It has been observed to lower insulin levels and hepatic triglyceride content, indicating its potential as a therapeutic agent for obesity-related conditions .
- Potential Anticancer Properties : Preliminary findings suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, including LNCaP (prostate cancer) and HepG2 (liver cancer). The mechanism appears to involve modulation of metabolic pathways that are crucial for cancer cell survival .
Study 1: Lipid Metabolism
A study conducted on HepG2 cells treated with varying concentrations of the compound showed a dose-dependent reduction in fatty acid synthesis. The effective concentration (EC50) was found to be less than 0.3 mg/kg, highlighting its potency as an ACC inhibitor .
Study 2: Weight Management in Rodent Models
In an animal model of diet-induced obesity, rats treated with the compound exhibited significant reductions in body weight compared to control groups. The treatment also resulted in decreased serum cholesterol and triglycerides, supporting its use as a potential anti-obesity agent .
| Study | Model | Findings |
|---|---|---|
| Study 1 | HepG2 Cells | EC50 < 0.3 mg/kg; reduced fatty acid synthesis |
| Study 2 | Rodent Model | Significant weight loss; decreased cholesterol levels |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(a) [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS 1353962-49-8)
- Structural Difference: Replaces the 2-amino-acetyl group with a 2-amino-ethyl group and shifts the substitution to the 4-position of the piperidine ring.
- Positional isomerism (2-ylmethyl vs. 4-yl) may alter steric interactions in target binding .
(b) 2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS 1353956-41-8)
- Structural Difference: Incorporates a cyclopropyl-amino group instead of a methyl-carbamate.
- The absence of a methyl group on the carbamate may increase metabolic lability .
Carbamate and Ester Modifications
(a) [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 919108-31-9)
- Structural Difference : Lacks the methyl group on the carbamic acid.
- Impact :
(b) Asiatic Acid Benzyl Ester
Positional Isomerism and Chain Length
(a) 2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Physicochemical and Stability Comparisons
pH-Dependent Stability of Benzyl Esters
- Benzyl ester bonds are stable under acidic conditions (pH 4–6) but hydrolyze in alkaline environments (pH ≥7) . Infrared spectroscopy (IR) confirms ester bond presence via a 1731 cm⁻¹ absorption peak under acidic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

